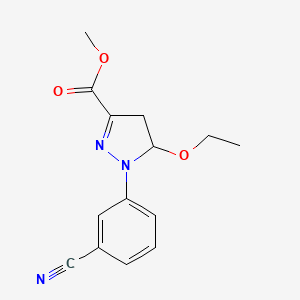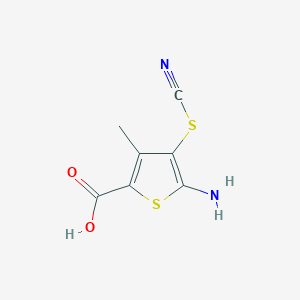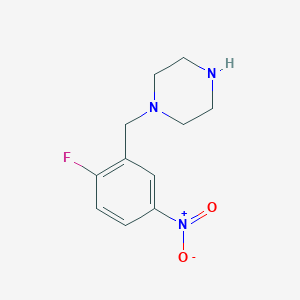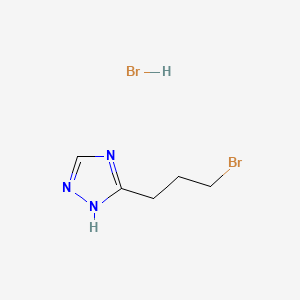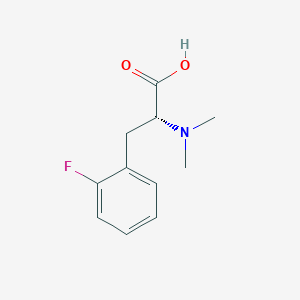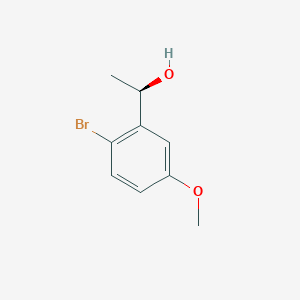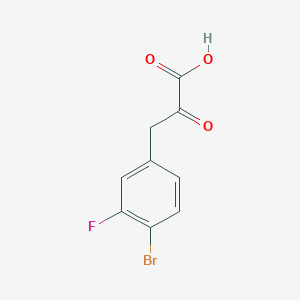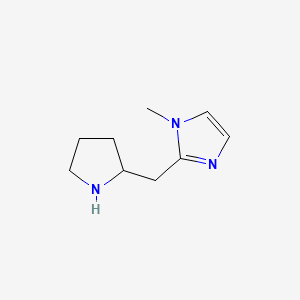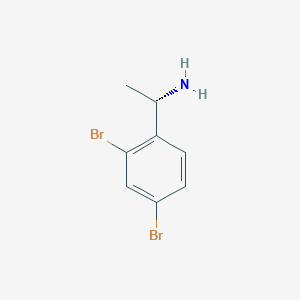
(S)-1-(2,4-Dibromophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2,4-Dibromophenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of two bromine atoms attached to the phenyl ring and an amine group attached to the ethan-1-amine backbone. The (S)-configuration indicates that the compound is chiral and exists in a specific enantiomeric form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dibromophenyl)ethan-1-amine typically involves the bromination of a phenylethylamine precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize by-products.
化学反应分析
Types of Reactions
(S)-1-(2,4-Dibromophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atoms can be reduced to form the corresponding phenylethylamine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylethylamine.
Substitution: Formation of substituted phenylethylamines with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(2,4-Dibromophenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may interact with receptors or enzymes, leading to changes in cellular signaling pathways. The presence of bromine atoms can influence the compound’s binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
(S)-1-(2,4-Dichlorophenyl)ethan-1-amine: Similar structure with chlorine atoms instead of bromine.
(S)-1-(2,4-Difluorophenyl)ethan-1-amine: Similar structure with fluorine atoms instead of bromine.
(S)-1-(2,4-Dimethylphenyl)ethan-1-amine: Similar structure with methyl groups instead of bromine.
Uniqueness
(S)-1-(2,4-Dibromophenyl)ethan-1-amine is unique due to the presence of bromine atoms, which can significantly affect its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
属性
分子式 |
C8H9Br2N |
|---|---|
分子量 |
278.97 g/mol |
IUPAC 名称 |
(1S)-1-(2,4-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI 键 |
JQULRPNELBTLIO-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)Br)N |
规范 SMILES |
CC(C1=C(C=C(C=C1)Br)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



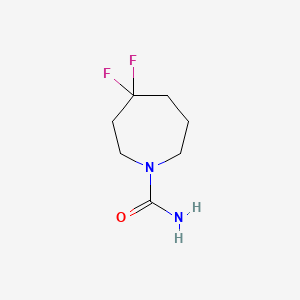
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)
